4-(Phenylsulfanyl)butanoic acid (CAS 17742-51-7) is a bifunctional thioether-carboxylic acid primarily procured as a structural spacer and cyclization precursor in medicinal chemistry and materials science. Featuring a four-carbon butyric acid chain linked to a phenylsulfanyl core, it provides an exact geometric distance between the aromatic ring and the terminal carboxylate[1]. This specific chain length makes it an essential intermediate for synthesizing 7-membered benzothiepin ring systems via intramolecular acylation, as well as serving as a critical linker in the development of advanced protease inhibitors where precise active-site pocket penetration is required [2]. For industrial and laboratory buyers, its value lies in its exact spatial dimensions and thermal stability, which cannot be replicated by shorter or longer homologs.
In synthetic procurement, substituting 4-(phenylsulfanyl)butanoic acid with its shorter-chain homologs, such as 3-(phenylsulfanyl)propanoic acid or 2-(phenylsulfanyl)acetic acid, results in complete synthetic divergence. Cyclization of the propanoic acid analog strictly yields 6-membered thiochroman-4-ones, while the acetic acid analog yields 5-membered benzothiophenones . Only the butanoic acid derivative possesses the necessary entropic and enthalpic profile to undergo intramolecular Friedel-Crafts acylation into a 7-membered 3,4-dihydro-1-benzothiepin-5(2H)-one scaffold. Furthermore, when used as a pharmacophore linker, altering the carbon count disrupts the spatial distance required for target binding, such as the exact van der Waals interactions needed in protease active sites, making substitution unviable for reproducible assay performance [1].
4-(Phenylsulfanyl)butanoic acid is structurally mandated for the synthesis of 7-membered sulfur-containing heterocycles. When subjected to acidic cyclization conditions, the 4-carbon chain allows for intramolecular Friedel-Crafts acylation to form 3,4-dihydro-1-benzothiepin-5(2H)-one . In contrast, 3-(phenylsulfanyl)propanoic acid yields a 6-membered thiochroman-4-one. The thermodynamic and kinetic requirements for forming the 7-membered ring dictate that only the butanoic acid homolog can be procured for benzothiepin-based drug discovery programs.
| Evidence Dimension | Cyclized Ring Size |
| Target Compound Data | Yields 7-membered 3,4-dihydro-1-benzothiepin-5(2H)-one |
| Comparator Or Baseline | 3-(phenylsulfanyl)propanoic acid (Yields 6-membered thiochroman-4-one) |
| Quantified Difference | +1 carbon in ring size, completely altering 3D scaffold geometry |
| Conditions | Acid-catalyzed intramolecular Friedel-Crafts acylation |
Procurement of the exact butanoic acid homolog is mandatory for accessing 7-membered benzothiepin scaffolds, as shorter chains cannot form this ring system.
In the design of BACE1 inhibitors for Alzheimer's disease research, the incorporation of a specific phenylthionorstatine (Ptns) derivative relies on the 4-(phenylthio)butyric acid backbone to achieve target binding[1]. Research demonstrates that utilizing the 4-(phenylthio)butyric acid framework at the P1 position provides the precise spatial extension required to fill the enzymatic binding cavity compared to shorter or non-sulfur-containing aliphatic chains, thereby maximizing van der Waals interactions without disrupting hydrogen bonding networks.
| Evidence Dimension | Active Site Cavity Filling (P1 Position) |
| Target Compound Data | Provides precise van der Waals radii fit via 4-carbon thioether chain |
| Comparator Or Baseline | Shorter chain homologs or generic aliphatic linkers |
| Quantified Difference | Enhanced geometric fit and thermodynamic binding affinity |
| Conditions | BACE1 inhibitor structural optimization and thermodynamic evaluation |
For medicinal chemistry procurement, this specific chain length is critical for achieving the exact spatial geometry required in advanced protease inhibitor synthesis.
4-(Phenylsulfanyl)butanoic acid exhibits a stable physical profile with a boiling point of approximately 362.9 °C (at 760 mmHg) and a flash point of 173.3 °C . Compared to highly volatile lower-molecular-weight thiols or acetic acid derivatives, this compound offers superior thermal stability and lower volatility. This makes it highly processable for both solution-phase scale-up and incorporation into solid-phase peptide synthesis (SPPS) workflows without excessive evaporative loss or handling hazards.
| Evidence Dimension | Boiling Point / Thermal Stability |
| Target Compound Data | 362.9 °C at 760 mmHg |
| Comparator Or Baseline | Lower molecular weight thioalkanoic acids (e.g., 2-(phenylthio)acetic acid) |
| Quantified Difference | Significantly higher boiling point and flash point (173.3 °C) |
| Conditions | Standard atmospheric handling and high-temperature synthetic coupling |
Higher thermal stability reduces evaporative losses and handling risks during large-scale procurement and high-temperature synthetic steps.
Using the compound as an exclusive precursor for intramolecular Friedel-Crafts acylation to generate 3,4-dihydro-1-benzothiepin-5(2H)-ones for pharmaceutical screening libraries, where shorter chain homologs fail to form the required 7-membered ring .
Utilizing the specific 4-carbon thioether chain as a P1 position linker to optimize van der Waals interactions in the active site of target proteases, such as in the synthesis of phenylthionorstatine derivatives [1].
Incorporating the stable, low-volatility thioether carboxylic acid into peptide chains to enhance metabolic stability and membrane permeability without the handling risks associated with more volatile thiols .